Isoindolin-5-ol hydrochloride
Overview
Description
Isoindolin-5-ol hydrochloride is a chemical compound with the molecular formula C8H10ClNO It is a derivative of isoindoline, characterized by the presence of a hydroxyl group at the 5-position and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindolin-5-ol hydrochloride can be synthesized through several synthetic routes. One common method involves the reduction of isoindoline-5-one using a suitable reducing agent such as sodium borohydride in the presence of hydrochloric acid. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include the reduction of isoindoline-5-one followed by the addition of hydrochloric acid to form the hydrochloride salt. The product is then isolated and purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Isoindolin-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoindoline-5-one using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to isoindoline using strong reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Isoindoline-5-one.
Reduction: Isoindoline.
Substitution: Depending on the nucleophile, various substituted isoindolines can be formed.
Scientific Research Applications
Isoindolin-5-ol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of isoindolin-5-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Isoindoline: A parent compound with a similar structure but lacking the hydroxyl group.
Isoindoline-5-one: An oxidized form of isoindolin-5-ol hydrochloride.
Indoline: A related compound with the nitrogen atom in a different position.
Uniqueness
This compound is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-5-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h1-3,9-10H,4-5H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWKBIQJSDFUSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659208 | |
Record name | 2,3-Dihydro-1H-isoindol-5-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105358-58-5 | |
Record name | 2,3-Dihydro-1H-isoindol-5-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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